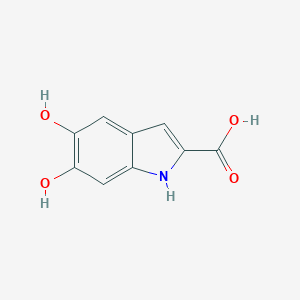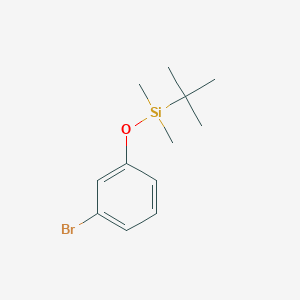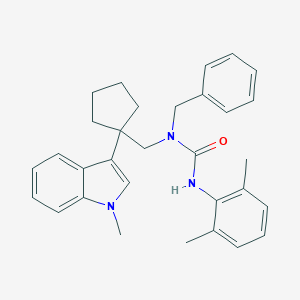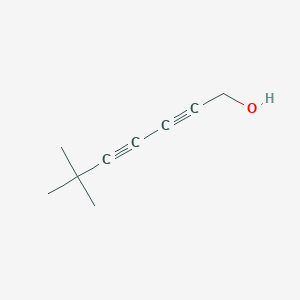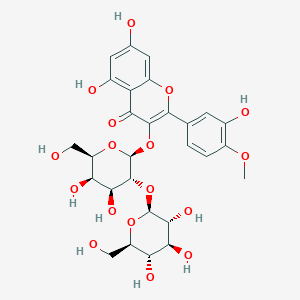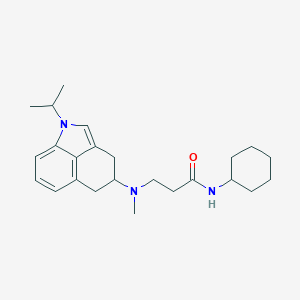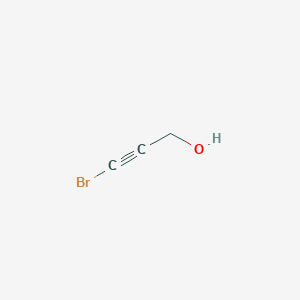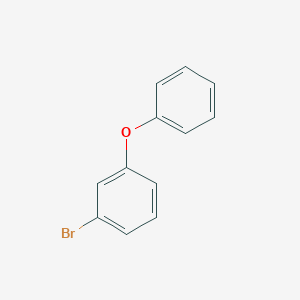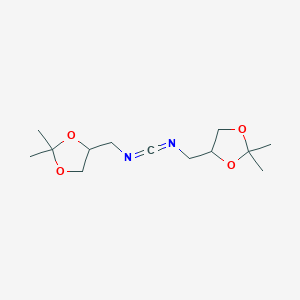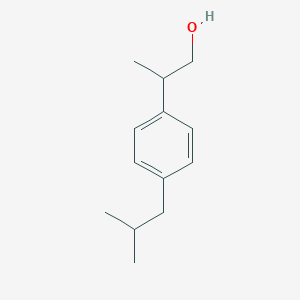
Ibuprofen Alcohol
概要
説明
Synthesis Analysis
The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . Since the Boots method of synthesizing ibuprofen generated an enormous amount of waste when performed on the industry scale, alternative synthetic routes to the drug have become of public interest .Molecular Structure Analysis
Ibuprofen is a non-selective inhibitor of an enzyme called cyclooxygenase (COX), which is required for the synthesis of prostaglandins via the arachidonic acid pathway . COX is needed to convert arachidonic acid to prostaglandin H2 (PGH2) in the body . PGH2 is then converted to prostaglandins .Chemical Reactions Analysis
The Boots and the Hoechst processes access ibuprofen through the same key intermediate, 4’-isobutylacetophenone . This is the most challenging aspect of the synthesis, where the para-acetyl group of this compound must be transformed to a propionic acid moiety . Both methods produce this key intermediate through a common approach: a Friedel-Crafts acylation of isobutylbenzene .Physical And Chemical Properties Analysis
The common crystal form of ibuprofen was changed to optimize processing and manufacturing properties . Six modified crystal forms were prepared and assessed for dissolution, morphology, particle size, density, thermal characteristics, powder x-ray diffractometry, flow properties, and tabletability .科学的研究の応用
Anti-Inflammatory Applications
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to block uncontrolled inflammation . It is one of the most popular drugs in the pharmaceutical market due to its effectiveness as a pain reliever .
Synthesis of Ibuprofen
The synthesis of Ibuprofen has been a subject of numerous studies. The pharmaceutical community has been working on discovering advanced synthesis routes for NSAID skeletons . Recent advances have led to more efficient preparation methods and potent derivatives of ibuprofen .
Treatment of Pain and Heat Symptoms
Ibuprofen is commonly used to treat physical symptoms such as pain and heat that are often associated with inflammation . It provides relief by blocking the production of prostaglandins, which play a pivotal role in inflammation processes .
Alternative to Steroidal Therapy
Steroidal therapy for anti-inflammation can cause side effects such as anabolism, sexual dysfunction, and problematic mineral absorption . Ibuprofen, being a non-steroidal drug, serves as an alternative to steroidal therapy .
Reduction of Gastrointestinal Side Effects
Unlike Aspirin, which can cause severe side effects such as gastrointestinal ulceration and bleeding, Ibuprofen is considered safer . It inhibits the activity of the cyclooxygenase enzyme (COX) in a more selective manner, reducing the risk of these side effects .
Over-the-Counter Availability
Both Ibuprofen and Naproxen can be purchased without a prescription, making them easily accessible for patients . This has significantly improved patients’ lives by providing them with an effective and readily available solution for pain and inflammation .
作用機序
Target of Action
The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, hormone-like substances involved in inflammation and pain response . Alcohol, on the other hand, primarily acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Ibuprofen works by non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . Alcohol acts as a central nervous system (CNS) depressant, affecting various neurotransmitters. It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Ibuprofen’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids involved in inflammation and pain . Alcohol affects multiple neurotransmitter systems, including GABAergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
The pharmacokinetics of ibuprofen involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, ibuprofen is rapidly absorbed and widely distributed throughout the body . It is metabolized in the liver and excreted through the kidneys . The pharmacokinetics of alcohol involves its absorption from the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and elimination through the kidneys .
Result of Action
The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation and pain . Alcohol’s effects at the cellular level include changes in neurotransmitter activity, leading to CNS depression . When combined, ibuprofen and alcohol can induce synergistic hepatotoxicity, increasing oxidative stress and damaging hepatocytes .
Action Environment
The action, efficacy, and stability of ibuprofen and alcohol can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the breakdown and metabolism of ibuprofen by the liver, potentially leading to increased levels of the drug in the bloodstream . Moreover, both substances can irritate the stomach and digestive tract, so combining them further increases the risk of ulcers and bleeding from the digestive tract .
Safety and Hazards
Combining ibuprofen and alcohol can raise your risk for serious side effects, such as gastrointestinal (GI) bleeding and kidney or liver problems . It’s best to wait at least 10 hours after taking a dose of ibuprofen to drink alcohol . But don’t stop your ibuprofen just to drink if you’re taking it regularly for a chronic health condition .
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWIWYERZDWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270247 | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen Alcohol | |
CAS RN |
36039-36-8 | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36039-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Methyl-4-(2-methylpropyl)benzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901270247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUPROFEN ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Q & A
Q1: What is known about the stereoselectivity of the microbial transformation of Ibuprofen to Ibuprofen Alcohol?
A: Research has shown that certain microorganisms, specifically a Nocardia species (strain NRRL 5646), can reduce Ibuprofen to its corresponding alcohol. This biotransformation exhibits R-enantioselectivity, meaning the enzyme responsible preferentially acts on the R-enantiomer of Ibuprofen. Studies using both whole cells and cell extracts of this Nocardia species demonstrated the production of Ibuprofen Alcohol with an enantiomeric excess of 61.2% for the R-enantiomer. []
Q2: Can Ibuprofen Alcohol be further modified by the Nocardia species?
A: Yes, in addition to reducing Ibuprofen to Ibuprofen Alcohol, the Nocardia species can further esterify the alcohol to form the acetate derivative of Ibuprofen Alcohol. [] This highlights the potential for this microorganism to perform multiple enzymatic transformations on Ibuprofen.
Q3: Are there any known applications of Ibuprofen Alcohol in the synthesis of optically active compounds?
A: While Ibuprofen Alcohol itself might not be directly used, its production pathway offers insights into synthesizing optically active Ibuprofen. Research exploring lipase-catalyzed resolution of racemic Ibuprofen Alcohol has shown promise in obtaining the (-)-S-enantiomer of the compound. [] This approach could potentially be further developed for the production of enantiomerically pure Ibuprofen.
Q4: Has the use of Ibuprofen or its derivatives been investigated in the context of gastric ulcers?
A: While Ibuprofen itself is known to potentially cause gastric ulcers, studies have explored the effects of plant extracts on ulcer models induced by various factors, including Ibuprofen. [, ] These studies highlight the complex interplay between various agents and their impact on gastric health, but don't directly focus on Ibuprofen Alcohol's effects on ulcers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

